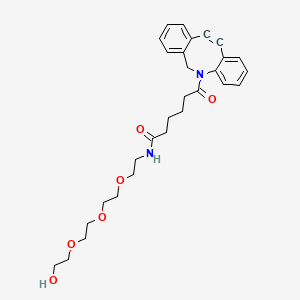
DBCO-PEG4-Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of PEG-based compounds involves several steps, including controlled polymerization and subsequent functionalization. In the second paper, a complex synthesis process is described where controlled ring-opening polymerization (CROP) is used to create a seven-arm star poly(ε-caprolactone-co-carbonate)-b-poly(ethylene glycol) structure based on a β-cyclodextrin core. This process involves multiple steps, including esterification and click chemistry reactions to graft drugs onto the polymer .
Molecular Structure Analysis
The molecular structure of PEG-based compounds is characterized by the presence of the PEG chain, which provides solubility and biocompatibility. In the case of the star-shaped polymers described in the second paper, the PEG chains are attached to a β-cyclodextrin core, which can enhance the drug-loading capacity and potentially the targeted delivery of the drugs .
Chemical Reactions Analysis
Chemical reactions involving PEGylated compounds often include "click" chemistry, which is a term for a variety of reactions that are high yielding, wide in scope, and simple to perform. The second paper describes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click reaction, to graft alkyne-functionalized ibuprofen onto the azide-modified star copolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of PEGylated compounds are influenced by the PEG chain length and the nature of the attached functional groups or drugs. The amphiphilic nature of the star copolymers described in the second paper allows them to self-assemble into multi-morphological aggregates in water, which can be characterized by techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) . The first paper does not directly relate to this compound but discusses a PEG1000 ionic liquid used as a catalytic system for the aerobic oxidation of alcohols, highlighting the versatility of PEG in catalysis .
科学的研究の応用
Tissue Engineering and Regenerative Medicine
DBCO-PEG4-Alcohol and its derivatives have been extensively utilized in tissue engineering and regenerative medicine. For example, DBCO-modified polymers like HA-PEG4-DBCO have been employed in the synthesis of in situ cross-linkable hydrogels derived from hyaluronic acid for cartilage tissue engineering. These hydrogels support cell survival and promote the regeneration of cartilaginous tissue, showcasing potential for injectable scaffolds in tissue regeneration applications (Han et al., 2018). Similarly, bio-orthogonal click reaction strategies have been utilized to enhance in situ cellularization of tissue engineering scaffolds. DBCO-modified PCL-PEG (PCL-PEG-DBCO) polymers, for example, have shown dramatic increases in the selective capture efficiency and survival rate of cells, thus proving beneficial for scaffold cellularization (Mao et al., 2019).
Drug Delivery Systems
This compound has also found applications in the development of drug delivery systems. For instance, DBCO-PEG has been used in folate receptor-directed orthogonal click-functionalization of siRNA lipopolyplexes for targeted tumor cell killing in vivo (Klein et al., 2018). Additionally, dendrimer hydrogels based on bioorthogonal chemistry have been developed using DBCO-modified polyamidoamine (PAMAM) dendrimers for localized drug delivery. These dendrimer hydrogels have been shown to enable sustained release of drugs and significantly suppress tumor growth without noticeable side effects (Xu et al., 2017).
Nanotechnology and Material Science
In nanotechnology and material science, this compound derivatives have been used to engineer surface-modified liposomes for improved biodistribution characteristics, suggesting its utility in the passive targeting of drugs (Shehata et al., 2008). Moreover, the impact of this compound on the kinetics of click-chemistry surface reactions used in biosensors has been studied, demonstrating its relevance in the semiconductor manufacturing of 3-D nano-structures (Vereecke et al., 2018).
作用機序
Target of Action
DBCO-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of this compound are molecules containing azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules .
Mode of Action
This compound interacts with its targets through a copper-free click chemistry reaction . The DBCO group in the compound undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is highly efficient and can be carried out in either organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules .
Biochemical Pathways
It’s known that this compound is used in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, it can be inferred that this compound, as a component of PROTACs, may indirectly influence the ubiquitin-proteasome system.
Pharmacokinetics
The hydrophilic peg spacer arm in the compound is known to provide better solubility to labeled molecules , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific azide-containing molecules it interacts with. As a component of PROTACs, this compound contributes to the selective degradation of target proteins . This can result in various molecular and cellular effects, depending on the functions of the degraded proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures . Moreover, the compound is moisture-sensitive, and exposure to moisture can lead to hydrolysis of the NHS-ester moiety, rendering it non-reactive . Therefore, it’s important to control environmental conditions such as temperature, concentration, and moisture levels when using this compound.
将来の方向性
特性
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-6-oxohexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O6/c32-16-18-36-20-22-37-21-19-35-17-15-30-28(33)11-5-6-12-29(34)31-23-26-9-2-1-7-24(26)13-14-25-8-3-4-10-27(25)31/h1-4,7-10,32H,5-6,11-12,15-23H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWONCQAFVJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)
![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)
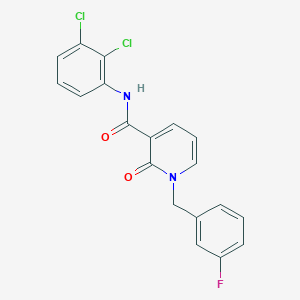

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)
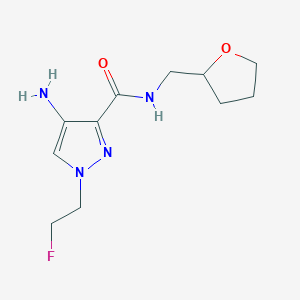
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)
![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)
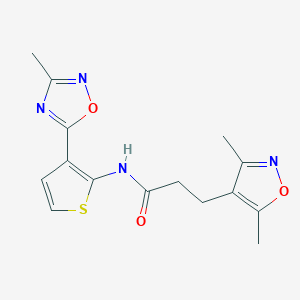
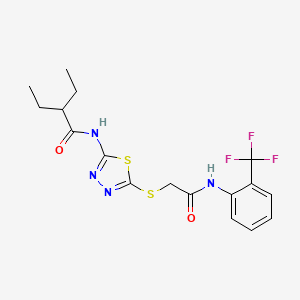
![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)